molecular formula C19H21N5O3S B2844557 3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034363-97-6

3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2844557
CAS No.: 2034363-97-6
M. Wt: 399.47
InChI Key: LFOITCVPVHKEBS-UHFFFAOYSA-N
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Description

3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a piperidine ring, a triazole ring, and a thiophene ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable halide reacts with a piperidine derivative.

    Attachment of the Nicotinoyl Group: The 6-methoxynicotinoyl group is introduced via an acylation reaction, often using nicotinic acid derivatives and coupling agents like EDCI or DCC.

    Construction of the Triazole Ring: The triazole ring is formed through a cyclization reaction, typically involving hydrazine derivatives and thiophene carboxylic acids.

    Final Assembly: The final compound is assembled by linking the piperidine intermediate with the triazole-thiophene moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine, triazole, or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a phenyl group instead of a thiophene ring.

    3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-((1-(6-methoxynicotinoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one lies in its combination of structural elements, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-16-5-4-14(12-20-16)18(25)23-8-6-13(7-9-23)11-15-21-22-19(26)24(15)17-3-2-10-28-17/h2-5,10,12-13H,6-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOITCVPVHKEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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